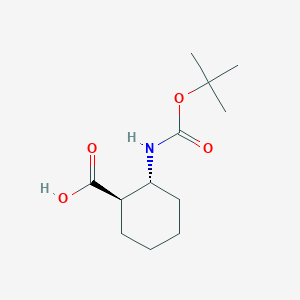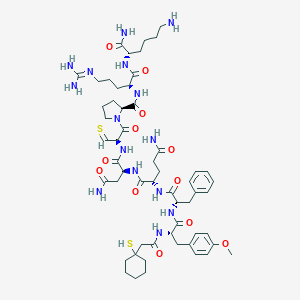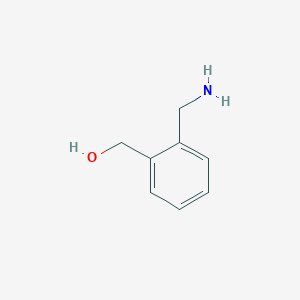
(2-(氨甲基)苯基)甲醇
描述
Synthesis Analysis
The papers provided do not directly address the synthesis of “(2-(Aminomethyl)phenyl)methanol”. However, similar compounds such as phenyl 2-piperidyl methanols have been synthesized from chiral α-aminonitrile precursors, as described in the synthesis of enantiomerically pure phenyl 2-piperidyl methanols . This suggests that a similar approach could potentially be applied to the synthesis of “(2-(Aminomethyl)phenyl)methanol”.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For instance, the crystal structure of a Schiff base compound related to “(2-(Aminomethyl)phenyl)methanol” was reported, showing typical bond lengths and angles for such compounds . This information can be useful in predicting the molecular structure of “(2-(Aminomethyl)phenyl)methanol”.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, such as the use of (2-pyridyl)phenyl methanol as a hydrogen donor in the reduction of nitro aromatic compounds . This indicates that “(2-(Aminomethyl)phenyl)methanol” may also participate in similar chemical reactions due to the presence of the phenyl methanol moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-(Aminomethyl)phenyl)methanol” can be inferred from related compounds. For example, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate shows hydrogen bonding patterns that could be expected in similar compounds . Additionally, the electrochemical synthesis of adducts of 2-aminopyridine or methanol in metal chelates provides insights into the coordination chemistry and potential solubility properties .
科学研究应用
硝基芳香族化合物的无金属还原:衍生物(2-吡啶基)苯基甲醇用作还原硝基芳香族和杂芳香族化合物的试剂,促进β-氨基酯的一锅法形成(Giomi, Alfini, & Brandi, 2011)。
对脂质动力学的影响:甲醇是一种常见的增溶剂,它显着影响生物和合成膜中的脂质动力学。这种作用在涉及跨膜蛋白/肽的研究中至关重要(Nguyen et al., 2019)。
氮杂-皮安卡特利重排:呋喃-2-基(苯基)甲醇衍生物参与氮杂-皮安卡特利重排,导致合成 3,4-二氢-2H-苯并[b][1,4]噻嗪或恶嗪衍生物(Reddy et al., 2012)。
芳香族伯胺的直接 N-单甲基化:甲醇用作芳香族伯胺 N-单甲基化的甲基化试剂,突出了其在合成过程中的效用(Li et al., 2012)。
苯乙烯氧化物氢化为 2-苯基乙醇:甲醇在苯乙烯氧化物氢化成 2-苯基乙醇的过程中发挥作用,2-苯基乙醇是一种在各种应用中都很重要的化学物质(Yadav & Lawate, 2011)。
喹唑啉酮和恶二唑的合成:甲醇用于合成 3-亚苄基氨基-4(3H)-喹唑啉酮和恶二唑,证明了其在杂环化学中的作用(Reddy, Reddy, & Reddy, 1986)。
多取代芳烃的合成:(6-氨基-2-氯-3-氟苯基)甲醇被合成用于制备多取代芳烃,显示了该化合物在有机合成中的多功能性(Sun, Sun, & Rao, 2014)。
肽合成中的胺保护:包括类似于(2-(氨甲基)苯基)甲醇的膦酸衍生物作为肽合成过程中胺保护的试剂进行评估(Ramage, Atrash, Hopton, & Parrott, 1985)。
α,β-烯酮的对映选择性环氧化:结构相关的(1R,3S,4S)-2-氮杂金刚烷基-3-甲醇用作 α,β-烯酮的对映选择性环氧化的催化剂(Lu, Xu, Liu, & Loh, 2008)。
胺的 N-甲基化和硝基芳烃的氢化:甲醇在胺的选择性 N-甲基化和硝基芳烃的氢化中既充当 C1 合成子又充当 H2 来源(Sarki et al., 2021)。
属性
IUPAC Name |
[2-(aminomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFHSGKASINZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460772 | |
| Record name | (2-(aminomethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)phenyl)methanol | |
CAS RN |
4152-92-5 | |
| Record name | 2-(Aminomethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(aminomethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)benzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6E8HZ346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

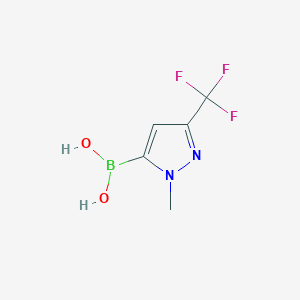
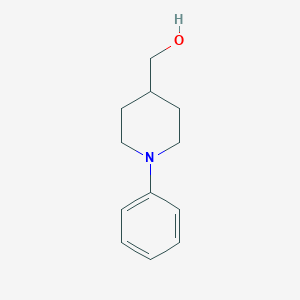
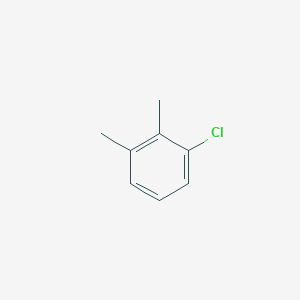
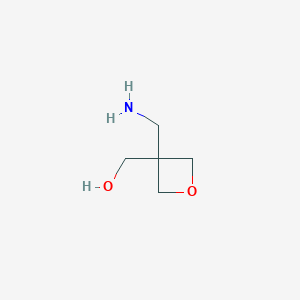
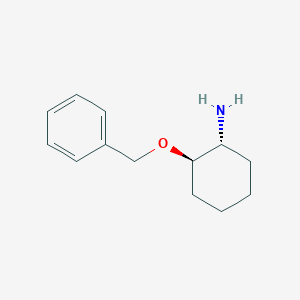
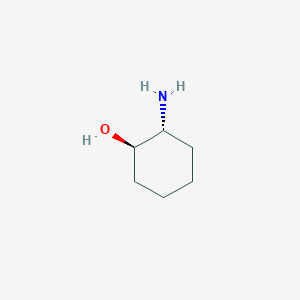
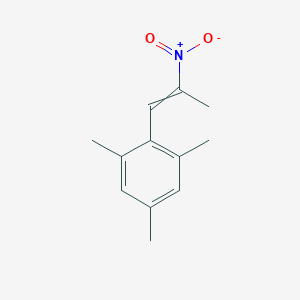
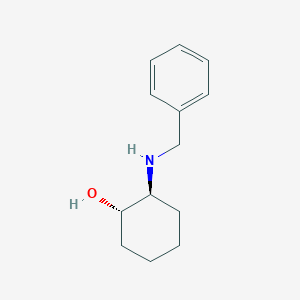
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)
